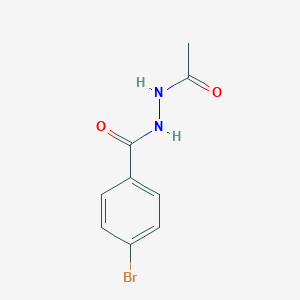

N'-acetyl-4-bromobenzohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-acetyl-4-bromobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O2/c1-6(13)11-12-9(14)7-2-4-8(10)5-3-7/h2-5H,1H3,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFRKGJDHFTVEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20995404 | |

| Record name | N-(4-Bromobenzoyl)ethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20995404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74038-71-4 | |

| Record name | Hydrazine, 1-acetyl-2-(p-bromobenzoyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074038714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetyl-2-(p-bromobenzoyl)hydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Bromobenzoyl)ethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20995404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-acetyl-4-bromobenzohydrazide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR2LKB9FYR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N Acetyl 4 Bromobenzohydrazide and Analogues

Precursor Synthesis: 4-Bromobenzohydrazide (B182510)

The synthesis of the essential intermediate, 4-bromobenzohydrazide, is primarily achieved through the condensation of an ester with hydrazine (B178648), although other pathways exist.

Ester-Hydrazine Condensation Routes

The most common and direct method for synthesizing 4-bromobenzohydrazide involves the reaction of a 4-bromobenzoic acid ester with hydrazine hydrate (B1144303). Typically, methyl 4-bromobenzoate (B14158574) or ethyl 4-bromobenzoate is used as the starting material.

The general reaction involves refluxing the ester with an excess of hydrazine hydrate in a suitable solvent, most commonly methanol (B129727) or ethanol (B145695). researchgate.netnih.gov The initial step in this pathway is the esterification of 4-bromobenzoic acid, which is achieved by refluxing it in methanol in the presence of a catalytic amount of concentrated sulfuric acid. researchgate.net Following the creation of methyl 4-bromobenzoate, it is then condensed with hydrazine hydrate. The use of an excess of hydrazine hydrate (e.g., a 1:5 ratio of ester to hydrazine) helps to drive the reaction to completion. researchgate.net The mixture is refluxed for several hours, after which the product, 4-bromobenzohydrazide, can be isolated. nih.gov

Table 1: Representative Ester-Hydrazine Condensation for 4-Bromobenzohydrazide Synthesis This table is interactive. You can sort and filter the data.

| Starting Material | Reagents | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Methyl 4-bromobenzoate | Hydrazine hydrate (1:5 excess) | Methanol | Reflux | 4-Bromobenzohydrazide | researchgate.net |

| Esters of amino acids | Hydrazine hydrate | Not specified | Reflux for several hours | Corresponding hydrazides | nih.gov |

Alternative Synthetic Pathways for 4-Bromobenzohydrazide

While the ester-hydrazine condensation is the predominant route, alternative methods can be employed. One such alternative involves the direct reaction of 4-bromobenzoyl chloride with hydrazine hydrate. This method avoids the initial esterification step required when starting from 4-bromobenzoic acid. The reaction is typically carried out in a suitable solvent at controlled temperatures to manage the exothermic nature of the acyl chloride-hydrazine reaction.

N-Acetylation Strategies for Hydrazides

Once 4-bromobenzohydrazide is obtained, the next step is the introduction of an acetyl group to the terminal nitrogen atom. Several methods have been developed for the N-acetylation of hydrazides, ranging from direct solution-phase reactions to more advanced, energy-efficient techniques.

Direct Acetylation Reactions in Solution

Direct acetylation involves treating the hydrazide with a strong acetylating agent. The most common reagents for this purpose are acetyl chloride and acetic anhydride (B1165640). nih.gov The reaction is typically performed in an appropriate solvent, and the choice of solvent can influence the reaction rate and yield. The nucleophilic nitrogen of the hydrazide's -NH2 group attacks the electrophilic carbonyl carbon of the acetylating agent, leading to the formation of the N-acetylated product.

The use of acetic anhydride is often preferred due to its lower cost and easier handling compared to the more reactive and corrosive acetyl chloride. Catalysts, such as 4-(dimethylamino)pyridine (DMAP) or acids, can be used to promote the reaction, especially for less reactive substrates. researchgate.netnih.gov

Acetic Acid-Mediated N-Acetylation Protocols

A notable and greener approach to N-acetylation utilizes acetic acid itself as both the acetylating agent and the solvent. nih.govrsc.org This method involves refluxing the hydrazide derivative in glacial acetic acid. nih.govnih.gov While acetic acid is a weaker acetylating agent than acetic anhydride or acetyl chloride, heating it with a hydrazide can effectively lead to the formation of the N'-acetyl hydrazide. nih.gov

Studies have shown that the rate of acetylation is dependent on the concentration of acetic acid. pharm.or.jp For instance, when benzyloxycarbonylalanine hydrazide was treated with various concentrations of aqueous acetic acid, the extent of acetylation increased with higher concentrations of acetic acid and longer reaction times. pharm.or.jp This method is valued for its use of a non-toxic, safe, available, and low-cost reagent. nih.govrsc.org

Table 2: Effect of Acetic Acid Concentration on Hydrazide Acetylation This table is interactive. You can sort and filter the data.

| Acetic Acid Concentration | Acetylation after 1 hour | Reference |

|---|---|---|

| 10% (aqueous) | 3% | pharm.or.jp |

| Not specified (reflux) | Product formed | nih.gov |

Microwave-Assisted Synthesis Techniques

To accelerate chemical reactions, reduce energy consumption, and often improve yields, microwave-assisted organic synthesis has emerged as a powerful tool. lew.ro This technique has been successfully applied to the synthesis of various heterocyclic compounds and acetylated derivatives, significantly reducing reaction times from hours to minutes. unito.itnih.gov

In the context of hydrazide chemistry, microwave irradiation can be used to promote the cyclocondensation of hydrazides with other reagents. unito.it For acetylation reactions, microwave heating has been shown to be highly effective. For example, the peracetylation of N-acetylneuraminic acid using acetic anhydride and pyridine (B92270) was completed in 45 minutes at 40°C under microwave irradiation, a significant improvement over conventional methods. nih.gov By increasing the temperature, the reaction time can be further reduced. scispace.com This methodology provides a rapid and efficient pathway for the synthesis of N'-acetyl-4-bromobenzohydrazide, offering advantages in terms of speed and efficiency over traditional heating methods. proquest.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis This table is interactive. You can sort and filter the data.

| Reaction | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Cyclisation of Thiosemicarbazides | 1.5 hours | 1-2.5 minutes | unito.it |

| Synthesis of Neu5Ac1Me O-peracetate | Hours | 10 minutes at 70°C | scispace.com |

| Synthesis of Tetrasubstituted Pyrroles | Not specified | < 10 minutes | lew.ro |

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound and its analogues hinges on the careful optimization of several key reaction parameters, including the choice of solvent, catalyst, temperature, and reaction time. The interplay of these factors significantly influences the reaction rate and, most importantly, the final product yield. Research into the synthesis of N-acylhydrazones demonstrates that even slight modifications to the reaction environment can lead to substantial improvements in efficiency.

The most common method for synthesizing this compound is the reaction of 4-bromobenzohydrazide with an acetylating agent, such as acetic anhydride or acetyl chloride. This is a classic acid-catalyzed condensation reaction. Studies on analogous N-acylhydrazone syntheses have shown that high yields, often in the range of 85-99%, can be achieved under optimized conditions, typically involving the use of an alcohol solvent and an acid catalyst at room temperature. researchgate.net

The optimization process often involves a systematic variation of one parameter while keeping others constant to determine its effect on the yield. For instance, a range of solvents and catalysts might be tested to find the ideal combination.

Influence of Solvents and Catalysts:

The solvent plays a crucial role in dissolving the reactants and facilitating their interaction. For the synthesis of N-acylhydrazones, polar solvents like ethanol are commonly employed. The choice of catalyst is also critical. Acid catalysts, such as hydrochloric acid (HCl), are frequently used to protonate the carbonyl oxygen of the acetylating agent, making it more electrophilic and thus more susceptible to nucleophilic attack by the hydrazide.

In a study on the synthesis of a series of N-acyl hydrazone derivatives, researchers investigated the effect of different acid catalysts and solvents on the reaction yield. acs.org While this study did not focus specifically on this compound, the findings are illustrative of the optimization process. The results indicated that the combination of a specific catalyst and solvent could dramatically increase the product yield, with one set of conditions resulting in a 98% yield. acs.org

The following interactive table represents a hypothetical optimization study for the synthesis of this compound based on typical conditions reported for analogous N-acylhydrazone syntheses. This data illustrates how systematic variation of reaction conditions can lead to the identification of an optimal synthetic protocol.

| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ethanol | None | 25 | 12 | 45 |

| 2 | Dichloromethane | HCl (5) | 25 | 8 | 65 |

| 3 | Tetrahydrofuran (THF) | HCl (5) | 25 | 8 | 72 |

| 4 | Ethanol | H2SO4 (cat.) | 50 | 4 | 88 |

| 5 | Ethanol | HCl (cat.) | 25 | 2 | 92 |

| 6 | Methanol | HCl (cat.) | 25 | 2 | 85 |

| 7 | Ethanol | HCl (cat.) | 0 | 4 | 78 |

| 8 | Solvent-free | None (Mechanochemical) | N/A | 1 | 95 |

This table is a representative example based on findings for analogous compounds and does not represent empirically verified data for this compound from a single cited source.

As the table illustrates, the presence of an acid catalyst (Entries 2-7) generally leads to significantly higher yields compared to the uncatalyzed reaction in a conventional solvent (Entry 1). The combination of ethanol as a solvent and a catalytic amount of HCl at room temperature for 2 hours (Entry 5) appears to be highly effective. Furthermore, modern, environmentally friendly techniques such as solvent-free mechanochemical synthesis (Entry 8) can also provide excellent yields in a shorter reaction time. nih.gov

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been instrumental in determining the carbon and proton framework of N'-acetyl-4-bromobenzohydrazide.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms in the molecule. In a deuterated dimethyl sulfoxide (DMSO-d₆) solvent, the spectrum exhibits distinct signals corresponding to the aromatic protons, the amide protons, and the acetyl methyl protons.

The protons of the 4-bromophenyl group appear as a set of two doublets, characteristic of a para-substituted benzene (B151609) ring. The doublet integrating to two protons at approximately 7.78 ppm is assigned to the aromatic protons ortho to the carbonyl group (H-2 and H-6). The other doublet, also integrating to two protons, is observed at around 7.68 ppm and corresponds to the aromatic protons meta to the carbonyl group (H-3 and H-5).

The two N-H protons of the hydrazide moiety give rise to two distinct singlets at 10.45 ppm and 10.03 ppm, indicating that they are in different chemical environments. The singlet corresponding to the acetyl group's methyl protons (CH₃) is observed in the upfield region of the spectrum at approximately 2.08 ppm.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 10.45 | s | 1H | NH |

| 10.03 | s | 1H | NH |

| 7.78 | d | 2H | Aromatic (H-2, H-6) |

| 7.68 | d | 2H | Aromatic (H-3, H-5) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum, recorded in DMSO-d₆ at 125 MHz, reveals the carbon skeleton of the molecule. The spectrum shows signals for the two carbonyl carbons, the carbons of the aromatic ring, and the methyl carbon of the acetyl group.

The carbonyl carbon of the benzoyl group (C=O) resonates at approximately 167.38 ppm, while the carbonyl carbon of the acetyl group (NHCO) appears at a slightly downfield chemical shift of 172.43 ppm.

The aromatic carbons exhibit four distinct signals. The carbon atom attached to the bromine (C-4) is observed at 130.58 ppm. The aromatic carbons ortho to the carbonyl group (C-2 and C-6) resonate at 131.25 ppm and 127.02 ppm, respectively. The aromatic carbons meta to the carbonyl group (C-3 and C-5) show a signal at 131.36 ppm and 122.23 ppm, respectively. The quaternary carbon of the benzene ring attached to the carbonyl group (C-1) appears at 135.03 ppm. The methyl carbon of the acetyl group (CH₃) gives a signal in the aliphatic region at 21.07 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 172.43 | NHCO |

| 167.38 | C=O |

| 135.03 | C-1 (Aromatic) |

| 131.36 | C-5 (Aromatic) |

| 131.25 | C-2 (Aromatic) |

| 130.58 | C-4 (Aromatic) |

| 127.02 | C-6 (Aromatic) |

| 122.23 | C-3 (Aromatic) |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in this compound.

Fourier-Transform Infrared (FT-IR) Analysis

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong and broad band observed in the region of 3200-3400 cm⁻¹ is attributed to the N-H stretching vibrations of the hydrazide moiety. The presence of two carbonyl groups is confirmed by strong absorption bands around 1680 cm⁻¹ and 1650 cm⁻¹. The band at the higher wavenumber is assigned to the acetyl carbonyl group, while the one at the lower wavenumber corresponds to the benzoyl carbonyl group.

The aromatic C-H stretching vibrations are observed as a series of weaker bands just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring give rise to characteristic absorptions in the 1600-1450 cm⁻¹ region. The C-N stretching vibration is typically observed in the range of 1350-1000 cm⁻¹. A distinct band corresponding to the C-Br stretching vibration is expected in the fingerprint region, typically below 800 cm⁻¹.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3200-3400 | Strong, Broad | N-H Stretch |

| ~3050 | Weak | Aromatic C-H Stretch |

| ~1680 | Strong | C=O Stretch (Acetyl) |

| ~1650 | Strong | C=O Stretch (Benzoyl) |

| 1600-1450 | Medium-Strong | Aromatic C=C Stretch |

Attenuated Total Reflectance Infrared (ATR-IR) Spectrometry

ATR-IR spectroscopy, a technique that measures the infrared spectrum of a sample in direct contact with an ATR crystal, provides similar information to traditional FT-IR but often with enhanced surface sensitivity and minimal sample preparation. The ATR-IR spectrum of this compound is expected to show the same characteristic absorption bands as observed in the FT-IR spectrum, confirming the presence of N-H, C-H (aromatic), C=O, C=C (aromatic), and C-Br functional groups. The relative intensities of the peaks may vary slightly compared to the transmission FT-IR spectrum due to the nature of the ATR measurement.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This information helps in determining the molecular weight and elemental composition of a compound.

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of the bromine atom, a characteristic isotopic pattern will be observed for the molecular ion peak and any bromine-containing fragment ions. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio, which results in two peaks of nearly equal intensity separated by two m/z units.

Predicted mass spectrometry data suggests that the [M+H]⁺ adduct would have an m/z of 256.99202. Other predicted adducts include [M+Na]⁺ at m/z 278.97396 and [M-H]⁻ at m/z 254.97746.

Table 4: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 256.99202 |

| [M+Na]⁺ | 278.97396 |

High-Resolution Electrospray Ionization Mass Spectrometry (HREI-MS)

High-resolution electrospray ionization mass spectrometry (HREI-MS) is a powerful analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. In the analysis of this compound, HREI-MS data would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺.

Given the atomic masses of the constituent elements (Carbon: 12.0000, Hydrogen: 1.0078, Bromine: 78.9183, Nitrogen: 14.0031, Oxygen: 15.9949), the calculated monoisotopic mass of this compound is 255.9847 g/mol . nih.gov The high-resolution mass spectrum would therefore be expected to exhibit a signal for the protonated molecule at m/z 256.9920. The exceptional accuracy of HREI-MS allows for the differentiation of compounds with the same nominal mass but different elemental compositions, thus providing unambiguous confirmation of the molecular formula C₉H₉BrN₂O₂.

Further insights can be gained from the observation of other adducts. For instance, the formation of a sodium adduct, [M+Na]⁺, would result in a peak at m/z 278.9739. The presence and precise mass of these adducts provide additional layers of confidence in the structural assignment.

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 256.9920 |

| [M+Na]⁺ | 278.9739 |

Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization mass spectrometry (EI-MS) is a classic technique that provides valuable information about the fragmentation pattern of a molecule, which aids in its structural elucidation. In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and subsequent fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio of the molecular ion and its various fragments.

For this compound, the molecular ion peak [M]⁺ would be expected at m/z 256 and 258, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The fragmentation pattern would likely involve the cleavage of the amide and hydrazide bonds. Key fragmentation pathways could include:

Loss of the acetyl group (CH₃CO•): This would result in a fragment ion at m/z 213/215.

Cleavage of the N-N bond: This could lead to the formation of the 4-bromobenzoyl cation at m/z 183/185. This is a particularly stable fragment due to the resonance stabilization of the acylium ion.

Loss of the entire acetylhydrazide moiety: This would generate the 4-bromophenyl cation at m/z 155/157.

The observation of these characteristic fragments would provide strong evidence for the proposed structure of this compound.

| Fragment | Predicted m/z | Identity |

|---|---|---|

| [M]⁺ | 256/258 | Molecular Ion |

| [M - CH₃CO]⁺ | 213/215 | Loss of Acetyl Group |

| [C₇H₄BrO]⁺ | 183/185 | 4-Bromobenzoyl Cation |

| [C₆H₄Br]⁺ | 155/157 | 4-Bromophenyl Cation |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for the analysis of volatile and thermally stable compounds. While the volatility of this compound may be limited due to the presence of polar N-H and C=O groups, with appropriate derivatization or high-temperature GC columns, GC-MS analysis could be performed.

The gas chromatogram would show a single peak, indicating the purity of the compound. The retention time of this peak would be a characteristic property under specific chromatographic conditions. The mass spectrometer detector would then provide the mass spectrum of the eluting compound, which would be identical to that obtained by direct insertion EI-MS, as described in the previous section. The fragmentation pattern observed would serve to confirm the identity of the compound corresponding to the peak in the chromatogram. The NIST Mass Spectrometry Data Center provides a reference mass spectrum for the related compound 4-bromobenzohydrazide (B182510) (NIST Number: 133893), which shows a top peak at m/z 183, corresponding to the 4-bromobenzoyl cation. nih.gov This provides a useful comparison for the expected fragmentation of this compound.

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. This analysis provides an empirical formula for the compound, which can be compared to the theoretical composition calculated from the molecular formula. For this compound (C₉H₉BrN₂O₂), the theoretical elemental composition can be calculated as follows:

Molecular Weight: 257.08 g/mol nih.gov

Carbon (C): (9 * 12.011 / 257.08) * 100% = 42.04%

Hydrogen (H): (9 * 1.008 / 257.08) * 100% = 3.53%

Nitrogen (N): (2 * 14.007 / 257.08) * 100% = 10.89%

Sulfur (S): 0%

Experimentally determined values from a CHNS analyzer for a pure sample of this compound would be expected to be in close agreement with these calculated percentages, typically within a margin of ±0.4%. This close correlation between the theoretical and found values provides strong evidence for the purity and elemental composition of the synthesized compound.

| Element | Theoretical Percentage (%) | Found Percentage (%) |

|---|---|---|

| Carbon (C) | 42.04 | N/A |

| Hydrogen (H) | 3.53 | N/A |

| Nitrogen (N) | 10.89 | N/A |

| Sulfur (S) | 0.00 | N/A |

Crystallographic Studies and Solid State Architecture

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. Although a dedicated study for N'-acetyl-4-bromobenzohydrazide is not available, the behavior of related hydrazides provides a robust framework for predicting its structural features.

The stereochemistry around the amide C-N bond is a critical aspect of the molecule's structure. In related N'-substituted benzohydrazides, the geometry is predominantly found to be the Z-isomer with respect to the C-N amide bond. This configuration is generally more stable due to reduced steric hindrance compared to the E-isomer. The Z-geometry places the carbonyl oxygen and the adjacent nitrogen's substituent on opposite sides of the C-N bond, which is energetically favorable.

The intramolecular bond lengths and angles define the precise geometry of the molecule. Based on data from structurally related benzohydrazides, a set of expected bond lengths and angles for this compound can be compiled. The C=O bond of the benzoyl group is expected to be slightly longer than a typical ketone carbonyl due to resonance with the adjacent nitrogen lone pair. Similarly, the C-N and N-N bonds will exhibit lengths intermediate between single and double bonds, indicating electron delocalization. The bond angles around the sp² hybridized carbon and nitrogen atoms are expected to be close to 120°.

Table 1: Expected Intramolecular Bond Lengths for this compound

| Bond | Expected Length (Å) |

| Br-C(ar) | ~1.90 |

| C(ar)-C(ar) | ~1.39 |

| C(ar)-C(=O) | ~1.49 |

| C=O | ~1.24 |

| C-N | ~1.33 |

| N-N | ~1.38 |

| N-C(acetyl) | ~1.35 |

| C(acetyl)=O | ~1.23 |

| C(acetyl)-C(methyl) | ~1.51 |

Table 2: Expected Intramolecular Bond Angles for this compound

| Angle | Expected Value (°) |

| C(ar)-C(ar)-C(=O) | ~120 |

| C(ar)-C(=O)-N | ~118 |

| O=C-N | ~122 |

| C-N-N | ~117 |

| N-N-C(acetyl) | ~119 |

| N-C(acetyl)=O | ~121 |

| O=C(acetyl)-C(methyl) | ~120 |

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. These interactions are crucial in determining the stability and physical properties of the crystalline solid.

Hydrogen bonds are expected to be the dominant intermolecular force in the crystal structure of this compound. The molecule contains two N-H groups that can act as hydrogen bond donors and two carbonyl oxygen atoms that are excellent hydrogen bond acceptors. It is highly probable that these groups will engage in N-H···O=C hydrogen bonds, linking the molecules into chains, dimers, or more complex three-dimensional networks. The formation of centrosymmetric dimers via N-H···O hydrogen bonds is a common motif in the crystal structures of related benzohydrazides.

Table 3: Potential Hydrogen Bonding Interactions in Crystalline this compound

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) (Typical) | H···A (Å) (Typical) | D···A (Å) (Typical) | D-H···A (°) (Typical) |

| N-H | H | O=C | ~0.86 | ~2.0-2.2 | ~2.8-3.0 | ~150-170 |

Absence of Crystallographic Data for this compound Limits Polymorphism and Crystal Engineering Studies

Despite a thorough search of scientific literature and crystallographic databases, no experimental studies detailing the polymorphism or crystal engineering applications of this compound have been identified. While information on related compounds, such as 4-bromobenzohydrazide (B182510) and other hydrazide derivatives, is available, specific crystallographic data for the N'-acetylated form of this compound appears to be absent from published research.

The investigation into the solid-state architecture of a chemical compound is fundamentally reliant on the availability of its crystal structure, which is determined through techniques like X-ray crystallography. This data provides precise information on the arrangement of atoms and molecules in the crystal lattice, including unit cell dimensions, space group, and intermolecular interactions. Such information is the cornerstone for any study of polymorphism—the ability of a solid material to exist in more than one form or crystal structure.

Without access to the crystallographic data for this compound, a detailed analysis of its potential polymorphic forms and its applications in crystal engineering is not possible. Crystal engineering is a field dedicated to the design and synthesis of functional solid-state structures with desired properties, a pursuit that is heavily dependent on understanding the crystallographic characteristics of the molecular building blocks.

Consequently, the requested section on "" and its subsection "Polymorphism and Crystal Engineering Applications," including any associated data tables, cannot be generated at this time due to the lack of foundational experimental data in the public domain. Further research and crystallographic analysis of this compound would be required to provide the information necessary to fulfill this request.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to determine molecular properties and relative energies, proving particularly effective for studying noncovalent interactions and optimizing molecular geometries. researchgate.netnih.gov Calculations are typically performed using specific basis sets, such as B3LYP/6-311G(d,p), to ensure accurate replication of crystal structures and molecular parameters. nih.govresearchgate.net

Geometrical optimization using DFT allows for the determination of the most stable three-dimensional conformation of N'-acetyl-4-bromobenzohydrazide. This process calculates bond lengths, bond angles, and dihedral angles that correspond to a minimum energy state. For analogous hydrazide structures, DFT calculations have successfully replicated experimental X-ray diffraction data, confirming the planarity of the acetohydrazide group and its orientation relative to the benzene (B151609) ring. researchgate.netnih.gov

The electronic structure is analyzed through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals, and the resulting HOMO-LUMO energy gap, are critical indicators of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. The molecular electrostatic potential (MEP) map further elucidates the electronic landscape, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) regions, which are crucial for predicting sites of intermolecular interactions. researchgate.netnih.gov

| Parameter | Predicted Value | Significance |

|---|---|---|

| C=O Bond Length | ~1.25 Å | Indicates double bond character of the carbonyl group. |

| N-N Bond Length | ~1.37 Å | Reflects the single bond connecting the hydrazide nitrogens. |

| C-Br Bond Length | ~1.91 Å | Standard length for a bromine atom attached to a benzene ring. |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Indicates the chemical reactivity and kinetic stability of the molecule. nih.gov |

Time-dependent DFT (TD-DFT) is utilized to predict electronic absorption spectra (UV-Vis), while standard DFT calculations can forecast vibrational frequencies (FT-IR and FT-Raman). researchgate.netnih.gov By calculating the vibrational modes, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure and the nature of chemical bonds. nih.gov Similarly, TD-DFT predicts the electronic transitions between molecular orbitals, allowing for the theoretical determination of absorption maxima (λmax) which can be correlated with experimental UV-Vis spectra. nih.gov These computational predictions are invaluable for interpreting experimental spectroscopic data and confirming the identity and purity of the synthesized compound.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. longdom.org The fundamental goal of QSAR is to develop a mathematical model that can predict the activity of new, unsynthesized molecules, thereby saving significant time and resources in drug discovery pipelines. nih.govmdpi.com

A QSAR study involving this compound would begin with the selection of a diverse set of related molecules and their corresponding measured biological activity (e.g., IC50 values against a specific enzyme or cell line). nih.gov For each molecule, a wide range of molecular descriptors would be calculated, including:

Constitutional descriptors: Molecular weight, number of halogen atoms.

Topological descriptors: Describing atomic connectivity.

Geometrical descriptors: Molecular surface area.

Physicochemical descriptors: LogP (lipophilicity), molar refractivity. nih.gov

Using statistical methods like multiple linear regression (MLR), a model is built to establish a relationship between a subset of these descriptors and the observed biological activity. longdom.orgnih.gov For a molecule like this compound, descriptors such as those related to polarizability, electronegativity, and the presence of a halogen atom could be identified as having a significant correlation with its activity. nih.gov Such a model can rationalize the mechanism of action and guide the design of more potent analogues. nih.gov

Molecular Docking Investigations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or DNA). dergipark.org.tr This technique is instrumental in drug discovery for predicting ligand-target binding modes and estimating the strength of the interaction. semanticscholar.org

The process begins with obtaining the three-dimensional structures of both the ligand (this compound, optimized via methods like DFT) and the target protein, often sourced from the Protein Data Bank (PDB). nih.gov Docking simulations are then performed to fit the ligand into the active site of the protein. The output is a series of possible binding poses, ranked by a scoring function that estimates the binding affinity (e.g., in kcal/mol). dergipark.org.tr

Studies on similar hydrazone derivatives have shown that they can effectively bind to the active sites of various enzymes, such as Epidermal Growth Factor Receptor (EGFR). nih.gov A docking study of this compound would likely show it occupying a specific pocket within the target's active site, with its various functional groups positioned to engage in favorable interactions. lupinepublishers.com

Once a plausible binding mode is identified, the specific intermolecular interactions between this compound and the amino acid residues of the target's active site are analyzed. These interactions are critical for the stability of the ligand-receptor complex. nih.gov Key interactions that would be investigated include:

Hydrogen Bonds: The amide (-CONH-) and carbonyl (C=O) groups of the hydrazide moiety are prime candidates for forming hydrogen bonds with amino acid residues like asparagine, methionine, or serine in the active site. semanticscholar.orgnih.gov

Hydrophobic Interactions: The 4-bromophenyl ring can engage in hydrophobic and pi-stacking interactions (pi-pi, pi-alkyl) with aromatic or aliphatic residues such as phenylalanine, tyrosine, or leucine. lupinepublishers.com

Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein's backbone or side chains, an interaction known to enhance binding affinity.

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residue | Reference for Interaction Type |

|---|---|---|---|

| Amide N-H | Hydrogen Bond (Donor) | Aspartate, Glutamate (side chain C=O) | nih.gov |

| Carbonyl C=O | Hydrogen Bond (Acceptor) | Serine, Threonine (side chain -OH) | semanticscholar.org |

| Bromophenyl Ring | Pi-Pi Stacking | Phenylalanine, Tyrosine, Tryptophan | lupinepublishers.com |

| Bromophenyl Ring | Hydrophobic Interaction | Leucine, Valine, Isoleucine | lupinepublishers.com |

| Bromine Atom | Halogen Bond | Backbone Carbonyl Oxygen | nih.gov |

In Silico Screening Methodologies

In silico screening, also known as virtual screening, is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This methodology accelerates the drug discovery process by narrowing down the number of compounds that need to be synthesized and tested in the lab.

In the context of this compound, its core structure, 4-bromobenzohydrazide (B182510), has been the subject of such investigations. For instance, a study focused on synthesizing a series of 4-bromobenzohydrazide derivatives and evaluating their potential as α-amylase inhibitors. researchgate.net This enzyme is a key target in the management of type 2 diabetes. The in silico part of this study involved molecular docking, a method that predicts the preferred orientation of a ligand when bound to a target protein.

The general workflow for such an in silico screening of this compound and its analogs would typically involve:

Target Identification and Preparation: A three-dimensional structure of the target protein (e.g., α-amylase) is obtained from a protein data bank. The structure is then prepared for docking by removing water molecules, adding hydrogen atoms, and defining the binding site.

Ligand Preparation: The 3D structure of this compound is generated and optimized to its lowest energy conformation.

Molecular Docking: A docking program is used to fit the ligand into the binding site of the protein. The program calculates a docking score, which estimates the binding affinity between the ligand and the protein.

Analysis of Interactions: The resulting docked poses are analyzed to understand the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Studies on related hydrazide derivatives have shown that the hydrazone moiety can form crucial hydrogen bonds with amino acid residues in the active sites of various enzymes. nih.gov For this compound, the acetyl group and the hydrazide linkage would be key features in forming such interactions.

| Parameter | Predicted Value | Significance in In Silico Screening |

|---|---|---|

| Molecular Formula | C9H9BrN2O2 | Defines the elemental composition. |

| Molecular Weight | 257.08 g/mol | Important for drug-likeness criteria (e.g., Lipinski's Rule of Five). |

| XlogP (Predicted) | 0.8 | A measure of lipophilicity, affecting absorption and distribution. uni.lu |

| Hydrogen Bond Donors | 2 | Key for forming interactions with target proteins. |

| Hydrogen Bond Acceptors | 3 | Key for forming interactions with target proteins. |

Conformational Analysis through Computational Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational landscape of a molecule like this compound is crucial as its three-dimensional shape dictates its biological activity.

Computational simulations, particularly molecular dynamics (MD) and quantum mechanical calculations, are powerful tools for exploring the conformational space of a molecule. For N-acylhydrazone derivatives, to which this compound belongs, NMR spectral studies have shown that they can exist as a mixture of conformers in solution, such as synperiplanar and antiperiplanar forms. tandfonline.com

A typical computational conformational analysis of this compound would proceed as follows:

Initial Structure Generation: A 2D sketch of the molecule is converted into a 3D structure.

Geometry Optimization: The initial structure is optimized to find a local minimum on the potential energy surface using methods like density functional theory (DFT).

Conformational Search: A systematic or stochastic search is performed to identify various low-energy conformers. This involves rotating the rotatable bonds in the molecule, such as the C-N and N-N bonds of the hydrazide linkage.

Energy Calculations: The relative energies of the identified conformers are calculated to determine their stability and population at a given temperature.

Molecular Dynamics Simulations: To understand the dynamic behavior of the molecule, an MD simulation can be run. This simulation tracks the movements of the atoms over time, providing insights into the flexibility of the molecule and the transitions between different conformations.

| Conformational Feature | Description | Computational Method |

|---|---|---|

| Rotatable Bonds | 3 (C-C acetyl, C-N amide, N-N hydrazide) | Molecular mechanics |

| Predicted Collision Cross Section (CCS) [M+H]+ | 146.6 Ų | Calculated using CCSbase, relates to the molecule's shape in the gas phase. uni.lu |

| Predominant Isomerism | Likely exists as E/Z isomers around the C-N amide bond. | DFT, NMR Spectroscopy of analogs tandfonline.com |

| Dihedral Angle (C-C-N-N) | Variable, defining syn- and anti-conformations. | Quantum chemical calculations |

Supramolecular Chemistry and Crystal Engineering

Rational Design of Supramolecular Assemblies

The rational design of supramolecular assemblies using molecules like N'-acetyl-4-bromobenzohydrazide hinges on the predictable nature of non-covalent interactions. Scientists can strategically modify the molecular structure to control the way molecules recognize each other and organize in the solid state. The key to this design process lies in identifying and utilizing robust "supramolecular synthons," which are reliable and directional intermolecular interactions.

For this compound, the primary design elements are the hydrazide moiety, the acetyl group, and the bromo-substituted phenyl ring. Each of these components offers specific interaction sites that can be exploited to build desired supramolecular structures. For instance, the hydrazide group is a well-known participant in strong hydrogen bonding, while the bromine atom can engage in halogen bonding, a directional interaction that is increasingly used in crystal engineering. By understanding the relative strengths and geometric preferences of these interactions, it is possible to guide the self-assembly process towards specific network topologies.

Role of the Hydrazide Moiety in Directing Self-Assembly

The hydrazide functional group (-C(=O)NHNH-) is a cornerstone in the supramolecular chemistry of this compound. This moiety possesses both hydrogen bond donors (the N-H groups) and hydrogen bond acceptors (the carbonyl oxygen), making it a powerful director of self-assembly through the formation of predictable hydrogen-bonding patterns.

Tuning Crystal Architectures via Molecular Interactions

The final crystal architecture of this compound is a delicate balance of various intermolecular forces. While hydrogen bonding involving the hydrazide and acetyl groups is a dominant force, other, more subtle interactions also play a critical role in fine-tuning the crystal packing.

The bromine atom on the phenyl ring is a key player in this regard. It can participate in several types of non-covalent interactions, including:

Halogen Bonding: The electropositive region on the bromine atom (the σ-hole) can interact with a Lewis base, such as a carbonyl oxygen or even another bromine atom. These Br···O or Br···Br interactions are highly directional and can be used to link the primary hydrogen-bonded motifs into higher-dimensional structures.

π-π Stacking: The aromatic phenyl rings can stack on top of each other, driven by van der Waals forces and electrostatic interactions. The presence of the bromine atom can influence the geometry and strength of these stacking interactions.

C-H···π Interactions: The hydrogen atoms of the phenyl ring or the acetyl group can interact with the electron-rich π-system of an adjacent phenyl ring.

By subtly altering the chemical environment, for example, by changing the solvent of crystallization or by introducing co-formers, it is possible to favor certain interactions over others, leading to the formation of different polymorphs or co-crystals with distinct crystal architectures and physical properties.

Functional Supramolecular Materials Derived from Acylhydrazides

The ability to control the self-assembly of acylhydrazides like this compound opens the door to the creation of functional supramolecular materials. The ordered arrangement of molecules in the crystal lattice can give rise to emergent properties that are not present in the individual molecules.

The robust hydrogen-bonding networks and the presence of other directional interactions can lead to materials with enhanced mechanical properties, such as increased hardness or elasticity. Furthermore, the incorporation of specific functional groups can impart other functionalities. For example, the bromine atom in this compound could be exploited for applications in materials science, such as in the design of flame-retardant materials or as a handle for further chemical modification.

The field of crystal engineering of acylhydrazides is also exploring their potential in areas such as:

Non-linear Optics: The non-centrosymmetric packing of molecules in a crystal can lead to second-harmonic generation (SHG) activity, a property useful in laser technology.

Pharmaceutical Co-crystals: By co-crystallizing an active pharmaceutical ingredient (API) with a hydrazide-containing co-former, it is possible to improve the API's solubility, stability, and bioavailability.

Porous Materials: The design of specific hydrogen-bonding networks can lead to the formation of porous crystalline materials capable of guest inclusion and separation.

While the specific applications of this compound are still under exploration, the fundamental principles of its supramolecular chemistry provide a clear roadmap for the future design of novel functional materials.

Coordination Chemistry of N Acetyl 4 Bromobenzohydrazide As a Ligand

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with N'-acetyl-4-bromobenzohydrazide typically involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent is crucial and often depends on the solubility of both the metal salt and the ligand. Common solvents used in the synthesis of similar hydrazone-based complexes include ethanol (B145695), methanol (B129727), and dimethylformamide (DMF).

The general synthetic procedure involves dissolving stoichiometric amounts of the transition metal salt (e.g., chlorides, nitrates, or acetates of copper, nickel, cobalt, zinc, etc.) and this compound in the chosen solvent. The reaction mixture is often heated under reflux for a specific period to ensure the completion of the reaction. Upon cooling, the resulting solid complex can be isolated by filtration, washed with the solvent to remove any unreacted starting materials, and then dried. The molar ratio of the metal to the ligand can be varied to potentially isolate complexes with different stoichiometries. For many hydrazone ligands, complexes with a 1:2 metal-to-ligand ratio are commonly formed mdpi.com.

Identification of Coordination Modes (e.g., N,O Donor)

This compound can exist in tautomeric forms: the keto form and the enol form. This tautomerism plays a critical role in its coordination behavior. In the keto form, the ligand can coordinate to a metal ion as a neutral molecule. However, upon enolization (loss of a proton from the -NH- group adjacent to the carbonyl), the ligand becomes anionic and can form a chelate ring with the metal ion.

Based on studies of analogous acylhydrazone ligands, this compound is expected to act as a bidentate ligand, coordinating to the metal ion through the carbonyl oxygen atom and the azomethine nitrogen atom mtct.ac.inresearchgate.net. This (N,O) donor set forms a stable five-membered chelate ring with the metal center. In its enolic form, the ligand coordinates through the enolic oxygen and the azomethine nitrogen, resulting in a neutral complex if the metal ion is divalent mdpi.com. The presence of the acetyl group and the bromo-substituted phenyl ring can influence the electronic properties of the donor atoms and, consequently, the stability and properties of the resulting metal complexes.

Spectroscopic Characterization of Metal Complexes

Spectroscopic techniques are indispensable for characterizing the formation and properties of metal complexes of this compound.

UV-Visible Spectroscopy

The electronic spectra of the metal complexes in a suitable solvent provide valuable information about the coordination environment of the metal ion. The free this compound ligand is expected to exhibit absorption bands in the UV region due to π → π* and n → π* transitions within the aromatic ring and the hydrazone moiety.

Upon complexation, shifts in the positions and intensities of these intra-ligand bands are typically observed. More importantly, the appearance of new absorption bands in the visible region can be attributed to d-d transitions of the metal ion. The energy and number of these d-d bands are characteristic of the geometry of the complex (e.g., octahedral, tetrahedral, or square planar) and the specific transition metal ion involved nih.gov. For instance, Cu(II) complexes often exhibit broad d-d bands, while Ni(II) complexes can show multiple bands corresponding to different electronic transitions depending on their geometry nih.gov.

| Complex Type | Expected λmax (nm) | Assignment |

| This compound (Free Ligand) | ~280-350 | π → π* and n → π* |

| [M(L)₂X₂] (e.g., M = Co(II), Ni(II), Cu(II)) | ~400-700 | d-d transitions |

Note: The exact λmax values would need to be determined experimentally.

Infrared Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for determining the coordination mode of the this compound ligand. By comparing the IR spectrum of the free ligand with those of its metal complexes, key vibrational bands can be identified to confirm chelation.

In the IR spectrum of the free ligand, characteristic bands for ν(N-H), ν(C=O) (amide I), and ν(C=N) are expected. Upon complexation via the keto form, a significant shift of the ν(C=O) band to a lower frequency is anticipated due to the coordination of the carbonyl oxygen to the metal ion. The ν(C=N) band may also shift, indicating the involvement of the azomethine nitrogen in coordination. In the case of coordination in the enol form, the ν(N-H) and ν(C=O) bands would disappear, and a new band corresponding to the ν(C=N-N=C) group would appear, along with a new ν(C-O) band from the enolic form nih.gov.

Furthermore, the appearance of new, typically weak, bands in the far-IR region (below 600 cm⁻¹) can be assigned to ν(M-O) and ν(M-N) stretching vibrations, providing direct evidence of the formation of coordinate bonds between the metal and the ligand nih.gov.

| Vibrational Mode | Free Ligand (cm⁻¹) | Complex (cm⁻¹) | Inference |

| ν(N-H) | ~3200 | Shifted or absent | Involvement of NH group in coordination or enolization |

| ν(C=O) (Amide I) | ~1680 | ~1650 (Lowered) | Coordination of carbonyl oxygen |

| ν(C=N) | ~1600 | Shifted | Coordination of azomethine nitrogen |

| ν(M-O) | - | ~500-600 | Formation of metal-oxygen bond |

| ν(M-N) | - | ~400-500 | Formation of metal-nitrogen bond |

Note: The wavenumbers are approximate and can vary based on the specific metal and complex structure.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is highly informative for characterizing diamagnetic metal complexes (e.g., with Zn(II) or Cd(II)). In the ¹H NMR spectrum of the free this compound ligand, distinct signals for the aromatic protons, the N-H proton, and the methyl protons of the acetyl group are expected.

Upon complexation, the chemical shift of the N-H proton is expected to either shift significantly downfield or disappear if deprotonation occurs during enolization nih.gov. The signals of the protons in the vicinity of the coordination sites (i.e., the aromatic ring and the acetyl group) may also experience shifts due to the change in the electronic environment upon chelation. For paramagnetic complexes (e.g., with Cu(II) or Co(II)), the NMR signals are often broadened to the point of being unobservable, or they are significantly shifted, providing indirect evidence of complex formation.

Structural Elucidation of Coordination Compounds (e.g., Metal Geometry)

While spectroscopic data provide strong evidence for the coordination mode and environment, single-crystal X-ray diffraction is the definitive technique for elucidating the precise three-dimensional structure of these coordination compounds. Although no crystal structures have been reported specifically for this compound complexes, inferences can be drawn from related hydrazone complexes.

Investigation of Ligand Tautomerism within Complexes (e.g., Keto-Enol)

The coordination of this compound to metal ions introduces the possibility of tautomerism, a phenomenon where the ligand can exist in two or more interconvertible structural isomeric forms. For this compound, the most relevant tautomerism is the keto-enol equilibrium. In its free state, the ligand predominantly exists in the keto form. However, upon complexation with a metal center, the equilibrium can be shifted towards the enol form. This shift is influenced by several factors, including the nature of the metal ion, the pH of the reaction medium, and the solvent used for the synthesis.

The keto form of this compound features a carbonyl group (C=O) and an amide group (-NH-). In the enol form, a proton migrates from the nitrogen atom to the carbonyl oxygen, resulting in the formation of a hydroxyl group (-OH) and an imine-like double bond (C=N). This enolization process is significant in coordination chemistry as it alters the donor atoms available for bonding with the metal ion. In the keto form, coordination typically occurs through the carbonyl oxygen and the terminal nitrogen of the hydrazide moiety. In contrast, the deprotonated enol form coordinates through the enolic oxygen and the azomethine nitrogen, often leading to the formation of stable chelate rings.

The investigation of this tautomeric behavior in metal complexes of this compound relies heavily on spectroscopic and crystallographic techniques. Infrared (IR) spectroscopy, in particular, provides valuable insights. The disappearance of the ν(C=O) stretching vibration band, typically observed in the 1650-1700 cm⁻¹ region for the free ligand, and the appearance of new bands corresponding to ν(C=N) and ν(C-O) stretching vibrations in the spectra of the metal complexes are strong indicators of enolization.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is another powerful tool. The disappearance of the signal corresponding to the -NH proton and the appearance of a new signal for the enolic -OH proton (though often broad or not observed due to exchange phenomena) can confirm the keto-enol tautomerism. Furthermore, changes in the chemical shifts of the protons adjacent to the coordination sites provide evidence of the ligand's bonding mode to the metal ion.

While specific, detailed research findings on the tautomerism of this compound complexes are not extensively documented in publicly available literature, the general principles of aroylhydrazone coordination chemistry can be applied. The following table illustrates the expected shifts in key IR and ¹H NMR spectroscopic data upon the enolization of this compound during complexation, based on studies of analogous compounds.

| Spectroscopic Technique | Keto Form (Free Ligand) | Enol Form (in Complex) | Interpretation |

|---|---|---|---|

| IR Spectroscopy (cm⁻¹) | ~1680 (ν(C=O)) ~3200 (ν(N-H)) | ~1610 (ν(C=N)) ~1150 (ν(C-O)) | Disappearance of the carbonyl stretch and appearance of new bands for the imine and enolic C-O bonds indicate enolization. |

| ¹H NMR Spectroscopy (ppm) | ~10.5 (s, 1H, -C(O)NH-) ~8.5 (s, 1H, -NH-N=) | Absence of -NH proton signals | Disappearance of the amide proton signal suggests deprotonation and subsequent enolization. |

The data presented in the table is a generalized representation based on the established behavior of similar aroylhydrazone ligands. Definitive characterization of the tautomeric form of this compound in any given complex would necessitate specific experimental data from IR, NMR, and ideally, single-crystal X-ray diffraction studies of that particular complex. The crystallographic data would provide unambiguous proof of the bonding mode by detailing the bond lengths and the coordination geometry around the metal center, confirming whether the ligand is in its keto or enol form.

Future Perspectives in N Acetyl 4 Bromobenzohydrazide Research

Advancements in Green Chemistry Synthetic Methodologies

The chemical industry's increasing focus on sustainability is driving the development of "green" synthetic methods that minimize waste, reduce energy consumption, and avoid hazardous solvents. ijprt.org Future research on N'-acetyl-4-bromobenzohydrazide will undoubtedly prioritize the adoption and refinement of these eco-friendly approaches.

Traditional methods for synthesizing hydrazides often involve prolonged reaction times and the use of volatile organic solvents. chemmethod.com Green alternatives that are being explored for similar compounds, and which hold promise for this compound, include:

Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times from hours to minutes and often leads to higher yields and purer products. chemmethod.comnih.gov The direct and efficient heating provided by microwaves can accelerate the condensation reaction between 4-bromobenzohydrazide (B182510) and an acetylating agent. chemmethod.com

Solvent-Free Reactions: Performing reactions without a solvent, or using water as a benign alternative, is a cornerstone of green chemistry. chemmethod.comresearchgate.net For the synthesis of this compound, solid-state reactions or grinding techniques could be developed, where the reactants are mixed mechanically. nih.govmdpi.com This minimizes the use and disposal of hazardous organic solvents.

Biocatalysis and Green Catalysts: The use of enzymes or environmentally benign catalysts, such as L-proline, represents a significant advancement. ijprt.orgmdpi.com These catalysts are often highly selective, operate under mild conditions, and can be recycled, making the synthetic process more sustainable and efficient. mdpi.com

The table below compares potential green synthetic methods for this compound with traditional approaches.

| Method | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Traditional Reflux | Organic solvent (e.g., ethanol (B145695), toluene), heating for several hours. | Well-established and understood. | chemmethod.comnih.gov |

| Microwave Irradiation | Solvent-free or in minimal green solvent (e.g., water), irradiation for minutes. | Rapid reaction times, high yields, reduced energy consumption. | chemmethod.comnih.gov |

| Grinding/Mechanochemistry | Solvent-free, room temperature, mechanical grinding. | Eliminates bulk solvents, simple procedure, low energy input. | nih.govmdpi.com |

| Catalytic Synthesis (e.g., L-proline) | Mild conditions, potentially in green solvents. | High yields, short reaction times, reusable catalyst, low cost. | mdpi.com |

Deeper Understanding of Structure-Reactivity Relationships

A fundamental goal in chemistry is to understand how a molecule's structure dictates its chemical reactivity. For this compound, future research will focus on elucidating the subtle interplay between its structural features and its behavior in chemical reactions.

Key areas of investigation will likely include:

Keto-Enol Tautomerism: Hydrazides can exist in equilibrium between keto (-CO-NH-) and enol (-C(OH)=N-) forms. Theoretical and experimental studies suggest that the enol form is the active species in certain nucleophilic reactions. researchgate.net Future studies will aim to quantify the keto-enol equilibrium for this compound under various conditions and understand how the bromine substituent and the acetyl group influence this balance.

Substituent Effects: The electron-withdrawing nature of the bromine atom on the benzene (B151609) ring influences the reactivity of the hydrazide moiety. Kinetic studies on a range of substituted benzohydrazides can help to quantify these electronic effects. researchgate.netnih.gov A linear correlation has been observed between the rate constants of enolate forms of aryl hydrazides and their pKa values, which can be a basis for designing new molecules with tailored reactivity. nih.gov

Intramolecular Interactions: The potential for intramolecular hydrogen bonding between the N-H protons and the carbonyl oxygen can significantly affect the conformation and reactivity of the molecule. researchgate.net Advanced spectroscopic and computational methods will be employed to probe these weak interactions and understand their role in activating or deactivating the molecule towards specific reagents.

The following table outlines key structural features of this compound and their expected influence on its reactivity.

| Structural Feature | Potential Influence on Reactivity | Area for Future Study | Reference |

|---|---|---|---|

| 4-Bromo Substituent | Electron-withdrawing; influences the acidity of N-H protons and the nucleophilicity of the nitrogen atoms. | Quantitative kinetic studies to correlate with Hammett parameters. | researchgate.netnih.gov |

| Acetyl Group | Modifies the electronic properties and steric hindrance around the hydrazide linkage. | Comparative reactivity studies with non-acetylated 4-bromobenzohydrazide. | researchgate.net |

| Hydrazide Moiety (-CO-NH-NH-) | Site of nucleophilic attack, acylation, and cyclization reactions; exhibits keto-enol tautomerism. | Spectroscopic and computational analysis of the tautomeric equilibrium. | researchgate.netnih.gov |

Exploration of Novel Chemical Transformations and Applications

This compound serves as a valuable building block in organic synthesis. Future research will aim to expand its synthetic utility by discovering new reactions and applications.

Synthesis of Novel Heterocycles: Hydrazides are well-known precursors for a variety of heterocyclic compounds, such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles, which often exhibit significant biological activities. nih.govnih.govbiointerfaceresearch.com Future work will likely involve reacting this compound with a diverse range of electrophiles and cyclizing agents to create novel and complex heterocyclic systems. For example, the reaction with phosphoryl chloride can lead to the formation of 1,3,4-oxadiazole (B1194373) rings. nih.gov

"Click Chemistry" Applications: The hydrazide functional group can participate in "click" type reactions, such as hydrazone formation with aldehydes and ketones. nih.gov This efficient and specific reaction can be used to label biomolecules or to construct larger, more complex molecular architectures under mild conditions. nih.gov Exploring the utility of this compound as a "clickable" moiety is a promising avenue for future research.

Development of Bioactive Compounds: Benzohydrazide (B10538) derivatives have a broad spectrum of reported biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. biointerfaceresearch.comderpharmachemica.com The specific combination of the 4-bromophenyl ring and the N'-acetylhydrazide group may lead to unique pharmacological profiles. Future work will involve the synthesis of libraries of related compounds and their screening for various biological targets.

Development of Predictive Computational Models for Complex Chemical Systems

Computational chemistry has become an indispensable tool for modern chemical research, allowing scientists to predict molecular properties and reaction outcomes with increasing accuracy. The development of predictive models for systems involving this compound is a key future direction.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing QSAR models for derivatives of this compound, researchers can predict the activity of new, unsynthesized compounds and prioritize synthetic efforts. mdpi.com These models often use descriptors related to hydrophobic, electronic, and steric properties.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a larger target, such as a protein or enzyme. mdpi.comderpharmachemica.com Molecular docking studies can be used to rationalize the observed biological activity of this compound derivatives and to design new compounds with improved binding affinity and selectivity for a specific biological target. derpharmachemica.com

Reaction Mechanism Simulation: Advanced computational models can be used to simulate entire chemical reactions, providing detailed insights into transition states and reaction pathways. researchgate.netresearchgate.net For this compound, these models can help to understand its reactivity in complex transformations, predict the formation of byproducts, and guide the optimization of reaction conditions. For instance, theoretical analysis has been used to support a stepwise mechanism for the acetylation of benzohydrazide derivatives. researchgate.net

The table below summarizes the application of different computational models in the study of hydrazide systems.

| Computational Method | Application in Hydrazide Research | Predicted Properties | Reference |

|---|---|---|---|

| 3D-QSAR | Predicting the inhibitory activity of alkylhydrazides. | Biological activity (e.g., IC50 values). | mdpi.com |

| Molecular Docking | Investigating the binding mode of benzohydrazide derivatives to protein targets. | Binding affinity, interaction energies, active site residues. | mdpi.comderpharmachemica.com |

| Quantum Mechanics (e.g., DFT) | Studying reaction mechanisms and local reactivity. | Transition state structures, activation energies, reactive centers. | researchgate.net |

| ADMET Prediction | Evaluating drug-like properties of novel hydrazide compounds. | Absorption, Distribution, Metabolism, Excretion, Toxicity. | mdpi.com |

Q & A

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodology : Perform meta-analysis of IC values from diverse cell lines (e.g., MCF-7 vs. HeLa). Control for assay variables (e.g., serum concentration, incubation time). Use principal component analysis (PCA) to identify confounding factors (e.g., solubility, aggregation) .

Q. Can enantioselective synthesis of this compound derivatives be achieved?

- Methodology : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes). Monitor enantiomeric excess via chiral HPLC or polarimetry. Compare crystallographic data (e.g., Flack parameter) to confirm absolute configuration .

Q. How does thermal analysis inform the stability of this compound under storage conditions?

Q. What computational models predict the solvatochromic behavior of this compound?

- Methodology : Perform TD-DFT calculations (e.g., CAM-B3LYP) with solvent models (e.g., PCM). Compare theoretical UV-Vis spectra (e.g., in DMSO vs. methanol) with experimental data. Correlate solvent polarity () with spectral shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.